molecular formula C12H13BrO4 B12341671 Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate

Cat. No.: B12341671
M. Wt: 301.13 g/mol
InChI Key: HHOZFMKGGBUPLC-JTQLQIEISA-N
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Description

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate (CAS: 2102409-95-8) is a substituted benzoate ester featuring a bromine atom at the 3-position and a stereospecific (3S)-tetrahydrofuran-3-yloxy group at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₃BrO₄, with a molecular weight of 301.14 g/mol . The compound’s structural complexity arises from the combination of halogenation and ether-linked tetrahydrofuran, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

methyl 3-bromo-5-[(3S)-oxolan-3-yl]oxybenzoate

InChI

InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m0/s1

InChI Key

HHOZFMKGGBUPLC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)Br)O[C@H]2CCOC2

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tetrahydrofuran ring through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoates .

Scientific Research Applications

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substituents differentiate it from common benzoate derivatives. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate Br (3), (3S)-THF-O (5) C₁₂H₁₃BrO₄ Stereospecific THF ether, bromine at meta position
Methyl 3-methoxybenzoate OCH₃ (3) C₉H₁₀O₃ Methoxy group at meta position; lacks halogen
Methyl 2-chlorobenzoate Cl (2) C₈H₇ClO₂ Chlorine at ortho position; simpler structure
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Br (3), Cl (2), CF₃O (5) C₁₀H₆BrClF₃O₃ Multiple halogens and trifluoromethoxy; higher lipophilicity
Methyl 4-((1S)-hydroxy{tetrahydrofuran}...)benzoate Hydroxy-THF complex at para position C₁₆H₂₀O₇ Complex tetrahydrofuran-linked hydroxy group; para substitution

Key Observations :

  • Halogenation: The bromine atom in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs like methyl 3-methoxybenzoate .
  • Lipophilicity : Compared to methyl 3-methoxybenzoate, the bromine and tetrahydrofuran-oxy substituents likely increase logP values, enhancing membrane permeability .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Solubility : Bromine and tetrahydrofuran substituents may reduce aqueous solubility compared to methyl benzoate (logP ~1.96) .
  • Stability : The ester group is prone to hydrolysis under acidic/basic conditions, similar to other benzoates .
  • Stereochemical Impact: The (3S)-configuration of the tetrahydrofuran moiety could influence chiral recognition in biological systems, a feature absent in racemic or non-chiral analogs .

Biological Activity

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C12H13BrO4C_{12}H_{13}BrO_{4} and a molecular weight of approximately 301.13 g/mol. The compound features a bromine atom, a tetrahydrofuran ring, and a benzoate ester, contributing to its distinctive reactivity and biological properties.

Synthesis Methods

The synthesis typically involves several steps:

  • Bromination : A suitable benzoate precursor undergoes bromination to introduce the bromine atom.
  • Etherification : The tetrahydrofuran moiety is introduced through an etherification reaction with an alcohol.
  • Purification : The product is purified to achieve high yield and purity, often exceeding 98% .

Biological Activity

This compound exhibits a range of biological activities, primarily due to its interactions with various biomolecules.

The compound's mechanism of action is largely dependent on its structural components:

  • Bromine Atom : Known for its electrophilic nature, the bromine can participate in nucleophilic substitution reactions, potentially influencing enzyme activity.
  • Tetrahydrofuran Ring : This moiety may enhance solubility and facilitate interactions with biological targets, such as receptors or enzymes.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can act as inhibitors of fatty acid synthase (FASN), which is crucial in cancer metabolism .

Case Studies

  • Antimicrobial Activity : A study evaluating various derivatives of benzoates demonstrated that the presence of the tetrahydrofuran moiety significantly increased antimicrobial activity against certain bacterial strains .
  • Cancer Research : Compounds structurally related to this compound have been investigated for their potential to inhibit tumor growth in vitro, suggesting a promising avenue for therapeutic development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-bromo-5-(trifluoromethyl)benzoateTrifluoromethyl group instead of tetrahydrofuranModerate enzyme inhibition
Methyl 3-bromo-5-hydroxybenzoateHydroxyl group instead of tetrahydrofuranAntioxidant properties
Methyl 3-bromo-5-fluorobenzoateFluorine atom in place of tetrahydrofuranReduced binding affinity

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